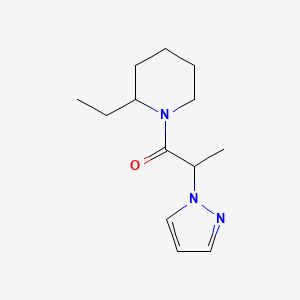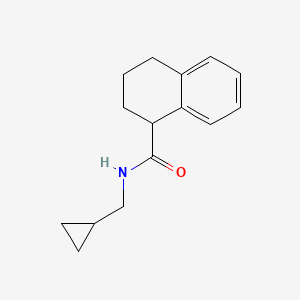
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as CTN or SR141716A, is a synthetic cannabinoid receptor antagonist that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts as a competitive antagonist of the cannabinoid receptor, which means it binds to the receptor and blocks the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a decrease in the activity of the endocannabinoid system, which can have various effects depending on the physiological process being regulated.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects in different systems of the body. In the central nervous system, N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine. In the gastrointestinal system, N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to decrease food intake and increase satiety. In the cardiovascular system, N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to decrease blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is its specificity for the cannabinoid receptor. This allows researchers to study the effects of blocking the endocannabinoid system without affecting other signaling pathways. However, one limitation of using N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are many possible future directions for research on N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One area of interest is the role of the endocannabinoid system in various diseases such as obesity, diabetes, and cancer. Another area of interest is the development of more specific and potent cannabinoid receptor antagonists that can be used in clinical settings. Additionally, the effects of N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide on other signaling pathways and receptors should be further investigated to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves the reaction of cyclopropylmethylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been widely used in scientific research as a tool to investigate the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that regulates various physiological processes such as pain, appetite, mood, and memory. N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts as an antagonist of the cannabinoid receptor, which allows researchers to study the effects of blocking the endocannabinoid system.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-10-11-8-9-11)14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,11,14H,3,5,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGGZLIIGHYEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)

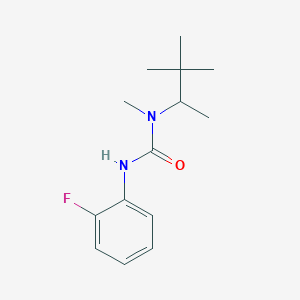

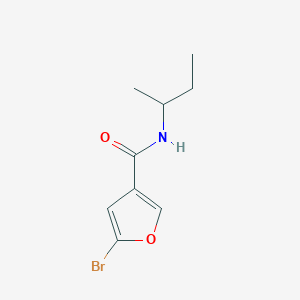


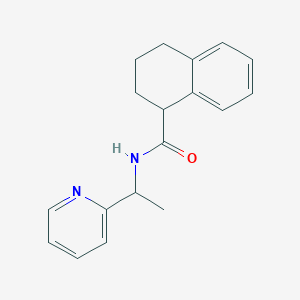
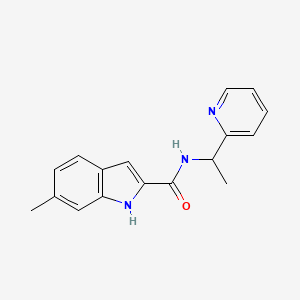
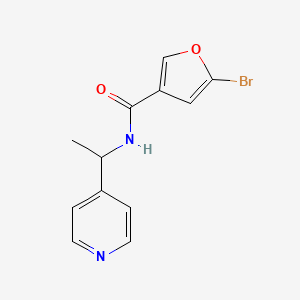
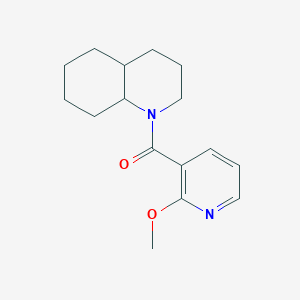
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)
![cyclopropyl-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7494400.png)
